N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide
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Overview
Description
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide is a complex organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including a pyridine ring, a piperazine ring, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the chlorination of a pyridine derivative to introduce the chloro and trifluoromethyl groups.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring through a nucleophilic substitution reaction, where the pyridine intermediate reacts with a piperazine derivative.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with trifluoromethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes, especially those involving enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antifungal and antibacterial agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, by binding to its active site and preventing the normal substrate from accessing the enzyme . This inhibition disrupts the production of ATP, leading to the death of the target organism.
Comparison with Similar Compounds
Similar Compounds
Fluopyram: A similar compound with a pyridine ring and trifluoromethyl groups, used as a fungicide.
Trifloxystrobin: Another compound with trifluoromethyl groups, used as a fungicide.
Boscalid: A fungicide with a similar mode of action, inhibiting succinate dehydrogenase.
Uniqueness
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to inhibit succinate dehydrogenase with high specificity makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF6N4O2S/c14-10-7-9(12(15,16)17)8-21-11(10)24-5-3-23(4-6-24)2-1-22-27(25,26)13(18,19)20/h7-8,22H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGUQRGMUYYRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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